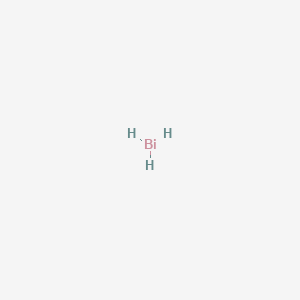

Bismuthine

Description

Properties

IUPAC Name |

bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOBPIKWGUSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BiH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171355 | |

| Record name | Bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18288-22-7 | |

| Record name | Bismuthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18288-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Bismuthine (BiH3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuthine (BiH3), the heaviest stable pnictogen hydride, is a colorless gas that is highly unstable, decomposing readily into its constituent elements.[1][2] Its extreme instability has historically made its synthesis and characterization a significant chemical challenge. However, advancements in synthetic techniques and spectroscopic methods have allowed for a more thorough understanding of its properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for this compound, intended for researchers in chemistry and drug development who may encounter or have an interest in this unique and reactive molecule.

Synthesis of this compound (BiH3)

The most established method for the synthesis of this compound involves the disproportionation of an organobismuth precursor, specifically methylthis compound (CH3BiH2).[2][3] This process is a multi-step synthesis that requires careful handling of air- and temperature-sensitive intermediates.

Experimental Protocols

Step 1: Synthesis of Methylbismuth Dichloride (CH3BiCl2)

The synthesis of the precursor methylbismuth dichloride can be achieved from diphenylbismuth chloride.

-

Reaction:

-

Ph2BiCl + CH3MgCl → Ph2BiCH3 + MgCl2

-

Ph2BiCH3 + 2 HCl → CH3BiCl2 + 2 C6H6

-

-

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium chloride in an appropriate ether solvent (e.g., THF) is slowly added to a stirred solution of diphenylbismuth chloride at a low temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The solvent is removed under vacuum, and the resulting residue is extracted with a suitable organic solvent.

-

The extracted methyldiphenylthis compound (B13801213) is then treated with a stoichiometric amount of hydrogen chloride (typically as a solution in a non-coordinating solvent) to cleave the phenyl groups, yielding methylbismuth dichloride.

-

The product, a pale yellow solid, is isolated by filtration and washed with a non-polar solvent to remove benzene.[4]

-

Step 2: Reduction of Methylbismuth Dichloride to Methylthis compound (CH3BiH2)

Methylbismuth dichloride is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

Reaction: 4 CH3BiCl2 + 2 LiAlH4 → 4 CH3BiH2 + LiCl + AlCl3

-

Procedure:

-

All glassware must be rigorously dried and the reaction carried out under a strict inert atmosphere.

-

A suspension of lithium aluminum hydride in a dry, coordinating ether solvent (e.g., diethyl ether or THF) is prepared in a reaction vessel cooled to a low temperature (e.g., -78 °C).

-

A solution of methylbismuth dichloride in the same solvent is added dropwise to the stirred LiAlH4 suspension.

-

The reaction is highly exothermic and the temperature must be carefully controlled.

-

The reaction mixture is stirred at low temperature for a specified period to ensure complete reduction. The resulting methylthis compound is thermally unstable and is typically not isolated.[2][3]

-

Step 3: Disproportionation of Methylthis compound to this compound (BiH3)

The unstable methylthis compound is allowed to disproportionate at a slightly elevated temperature to yield this compound.

-

Reaction: 3 CH3BiH2 → 2 BiH3 + (CH3)3Bi

-

Procedure:

-

The reaction mixture containing methylthis compound is warmed to approximately -45 °C.[4]

-

At this temperature, methylthis compound undergoes disproportionation, producing gaseous this compound (BiH3) and trimethylbismuth (B1197961) ((CH3)3Bi).

-

The gaseous BiH3 is continuously removed from the reaction vessel under reduced pressure to prevent its decomposition and to shift the equilibrium towards the products.

-

The product, this compound, is then passed through a series of cold traps to purify it from any remaining solvent or volatile byproducts. Cryogenic trapping using liquid nitrogen is essential for collecting and storing the highly volatile and unstable BiH3.[5]

-

Visualization of the Synthesis Workflow

Chemical Reaction Pathway

Characterization of this compound (BiH3)

Due to its extreme instability, the characterization of this compound is primarily conducted in the gas phase at low temperatures and pressures, utilizing high-resolution spectroscopic techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | BiH3 | [2] |

| Molar Mass | 212.00 g/mol | [3] |

| Appearance | Colorless gas | [1] |

| Molecular Geometry | Trigonal pyramidal | [2][3] |

| H-Bi-H Bond Angle | 90.48° | [4] |

| Bi-H Bond Length | 1.778 Å | [4] |

| Decomposition Temp. | Decomposes above -45 °C | [4] |

| Standard Enthalpy of Formation (gas) | +278 kJ/mol | [3] |

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| ν1 (symmetric stretch) | 1733.2546 | [4] |

| ν2 (symmetric bend) | 726.6992 | [4] |

| ν3 (asymmetric stretch) | 1734.4671 | [4] |

| ν4 (asymmetric bend) | 751.2385 | [4] |

Experimental Methodologies for Characterization

High-Resolution Gas-Phase FT-IR Spectroscopy

-

Objective: To determine the vibrational frequencies and rotational constants of the BiH3 molecule.

-

Experimental Setup:

-

The gaseous BiH3 sample, purified by cryogenic trapping, is introduced into a long-path gas cell maintained at low temperature and pressure.

-

An infrared beam from a Fourier-transform infrared (FT-IR) spectrometer is passed through the gas cell.

-

The transmitted infrared radiation is detected by a high-sensitivity detector (e.g., liquid nitrogen-cooled MCT detector).

-

The resulting interferogram is mathematically transformed to produce a high-resolution infrared spectrum.

-

-

Sample Handling: The extreme instability of BiH3 necessitates a carefully designed sample handling system. The gas is typically handled in a high-vacuum line. Cryogenic trapping is used to collect and purify the sample before it is slowly bled into the pre-cooled gas cell of the spectrometer. The pressure within the cell is kept very low to minimize intermolecular interactions and decomposition.

Millimeter-wave Spectroscopy

-

Objective: To obtain highly accurate rotational constants and structural parameters (bond lengths and angles).

-

Experimental Setup:

-

A low-pressure gaseous sample of BiH3 is introduced into a temperature-controlled absorption cell.

-

A beam of millimeter-wave radiation is passed through the cell.

-

The absorption of this radiation at specific frequencies corresponding to rotational transitions is detected.

-

-

Sample Handling: Similar to FT-IR spectroscopy, the sample is handled under high vacuum and introduced into the spectrometer at very low pressures to observe well-resolved rotational transitions.

Logical Diagram of Characterization Methods

Safety Precautions

This compound is an extremely hazardous substance due to its high toxicity and pyrophoric nature (spontaneously ignites in air). All manipulations must be carried out with extreme caution in a well-ventilated fume hood or a glove box under an inert atmosphere.

-

Toxicity: As a heavy metal hydride, BiH3 is expected to be highly toxic. Inhalation can lead to severe respiratory issues and systemic poisoning.

-

Pyrophoricity: this compound is pyrophoric and will ignite on contact with air. This poses a significant fire and explosion hazard.

-

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Heavy-duty, chemical-resistant gloves.

-

-

Handling:

-

All work must be conducted in a high-integrity vacuum line or glove box.

-

Never handle BiH3 in the open atmosphere.

-

Use small quantities whenever possible.

-

Ensure all equipment is free from air and moisture.

-

-

Decontamination: Any residual BiH3 should be carefully decomposed. This can be achieved by slowly bleeding the gas through a solution of an oxidizing agent (e.g., sodium hypochlorite) or by passing it through a heated tube to induce thermal decomposition to bismuth metal and hydrogen in a controlled manner.

Conclusion

The synthesis and characterization of this compound represent a significant achievement in inorganic chemistry, pushing the boundaries of handling and analyzing highly unstable molecules. The protocols and data presented in this guide offer a comprehensive resource for researchers interested in the chemistry of heavy pnictogen hydrides. The extreme reactivity and instability of this compound, while posing significant challenges, also suggest potential for unique chemical transformations, a subject for future exploration. Strict adherence to safety protocols is paramount when working with this hazardous compound.

References

"theoretical studies on the stability of bismuthine"

Launching Initial Search Parameters

I've initiated a deep dive into the computational chemistry of bismuthine. My search parameters are set to yield results on stability, decomposition, bond dissociation energy, and relevant theoretical studies. This should give me a solid foundation.

Compiling Theoretical Data

I've just finished a comprehensive search and analysis of theoretical studies on this compound. I've focused on stability, decomposition mechanisms, and bond dissociation energies. I'm now synthesizing the gathered information to create a logical workflow diagram. I'm also preparing diagrams for decomposition pathways and structured data tables. The "Experimental Protocols" detailing the computational methods are being compiled, and the guide is starting to take shape.

Revising search strategy

I need to refine the search terms; the initial ones yielded outdated results. I'll focus on more recent theoretical studies on this compound BDE. I aim to uncover contemporary research suitable for an expert-level technical guide.

Refocusing Search Parameters

I've discovered an old reference to this compound BDE from 1961, which is a good starting point, but I need significantly more current research. My initial search terms were suitable but yielded outdated results. I'm now expanding my search to focus on contemporary computational chemistry studies on this compound to synthesize data for my guide. The steps of diagrams and tables depend on finding relevant literature.

An In-depth Technical Guide to the Electronic Structure and Bonding in Bismuthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuthine (BiH₃), the heaviest stable pnictogen hydride, is a colorless, thermally unstable gas that provides a unique platform for studying the influence of relativistic effects on electronic structure and chemical bonding.[1] Its high reactivity and fleeting existence have historically presented significant challenges to its characterization. However, modern spectroscopic techniques and computational chemistry have provided a detailed understanding of its molecular properties. This guide offers a comprehensive overview of the electronic structure, bonding, and key experimental and theoretical data pertaining to this compound.

Electronic Structure of Bismuth

Bismuth (Bi) is the 83rd element in the periodic table with an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³. The valence shell consists of two 6s and three 6p electrons. Due to the large nuclear charge, relativistic effects become significant, leading to the contraction and stabilization of the 6s orbital and the destabilization and expansion of the 6p orbitals. This phenomenon, known as the "inert pair effect," plays a crucial role in the chemistry of bismuth, favoring the +3 oxidation state over the +5 state.

Molecular Structure and Bonding in this compound

Molecular Geometry

Consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for an AX₃E system (three bonding pairs and one lone pair), this compound adopts a trigonal pyramidal molecular geometry.[1] The central bismuth atom is at the apex, and the three hydrogen atoms form the base of the pyramid.

Bond Angle and Bond Length

The H-Bi-H bond angle in this compound is significantly smaller than the ideal tetrahedral angle of 109.5° and is close to 90°. This is a direct consequence of the electronic structure of the central bismuth atom. The bonding primarily involves the bismuth 6p orbitals with little s-p hybridization, a common feature for heavier p-block elements. The lone pair resides in the predominantly 6s orbital, which is relativistically contracted and less available for hybridization.

| Parameter | Experimental Value | Computational Value |

| Bi-H Bond Length | 1.778 Å[2] | 1.7784 Å[2] |

| H-Bi-H Bond Angle | 90.48°[3] | 90.12°[2] |

Hybridization and Bonding

The bonding in this compound can be described in terms of molecular orbital theory. The three 1s orbitals of the hydrogen atoms combine with the three 6p orbitals of the bismuth atom to form three bonding (σ) and three antibonding (σ*) molecular orbitals. The lone pair of electrons on the bismuth atom occupies the non-bonding 6s orbital. The minimal s-p hybridization is a key factor contributing to the acute bond angle.

Relativistic Effects

Relativistic effects are paramount in understanding the electronic structure and properties of this compound. The contraction of the 6s orbital and the expansion of the 6p orbitals (spin-orbit coupling also plays a role) lead to:

-

Reduced s-p hybridization: This results in the acute H-Bi-H bond angle.

-

Weak Bi-H bonds: The poor overlap between the diffuse Bi 6p orbitals and the H 1s orbitals leads to weak covalent bonds, contributing to the molecule's instability.

-

Inert Pair Effect: The stabilized 6s electrons are less involved in bonding, acting as a stereochemically active lone pair.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | BiH₃ | [1] |

| Molecular Weight | 212.00 g/mol | [4] |

| Molecular Shape | Trigonal Pyramidal | [1] |

| Bi-H Bond Length | 1.778 Å | [2] |

| H-Bi-H Bond Angle | 90.48° | [3] |

| Bi-H Bond Dissociation Energy (Diatomic BiH) | 283.3 kJ/mol | [5] |

| Fundamental Vibrational Frequencies | ||

| ν₁ (A₁) - Symmetric Stretch | 1775.9 cm⁻¹ | [1] |

| ν₂ (A₁) - Symmetric Bend | 760.3 cm⁻¹ | [1] |

| ν₃ (E) - Asymmetric Stretch | 1780.4 cm⁻¹ | [1] |

| ν₄ (E) - Asymmetric Bend | 780.8 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful handling due to the instability of the intermediates and the final product. The overall process involves the preparation of methylbismuth dichloride, its reduction to methylthis compound, and the subsequent disproportionation to yield this compound.[4]

1. Synthesis of Methylbismuth Dichloride (CH₃BiCl₂)

-

Reaction: Diphenylbismuth chloride is first methylated using a Grignard reagent, methylmagnesium chloride, to yield methyldiphenylthis compound (B13801213). This intermediate is then treated with hydrogen chloride to cleave the two phenyl-bismuth bonds, affording methylbismuth dichloride.[6]

-

Procedure:

-

To a solution of diphenylbismuth chloride in an appropriate anhydrous solvent (e.g., diethyl ether or THF), a solution of methylmagnesium chloride is added dropwise at a controlled temperature (typically 0 °C).

-

The reaction mixture is stirred for a specified period to ensure complete methylation.

-

The resulting solution of methyldiphenylthis compound is then carefully treated with a stoichiometric amount of hydrogen chloride (as a solution in a suitable solvent) to precipitate methylbismuth dichloride.

-

The solid product is isolated by filtration, washed with a non-polar solvent to remove byproducts, and dried under vacuum.

-

2. Reduction of Methylbismuth Dichloride to Methylthis compound (CH₃BiH₂)

-

Reaction: Methylbismuth dichloride is reduced using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent at low temperatures.[4]

-

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

-

A solution of methylbismuth dichloride in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the low temperature.

-

The reaction is allowed to proceed for a set time, after which the excess LiAlH₄ is cautiously quenched with a small amount of a proton source (e.g., ethyl acetate (B1210297) followed by water) at low temperature.

-

The resulting mixture contains the thermally unstable methylthis compound in solution.

-

3. Disproportionation of Methylthis compound to this compound (BiH₃)

-

Reaction: The unstable methylthis compound undergoes disproportionation at a slightly elevated, yet still low, temperature to yield this compound and trimethylbismuth (B1197961).[1]

-

3 CH₃BiH₂ → 2 BiH₃ + Bi(CH₃)₃

-

Procedure:

-

The ethereal solution of methylthis compound from the previous step is carefully warmed to approximately -45 °C.[1]

-

At this temperature, the disproportionation reaction proceeds, generating gaseous this compound.

-

The volatile this compound can be collected by passing the gas stream through a cold trap, while the less volatile trimethylbismuth remains in the reaction mixture.

-

Reactivity and Stability

This compound is the least stable of the pnictogen hydrides, readily decomposing into elemental bismuth and hydrogen gas at temperatures above -45 °C.[1] This instability is a direct consequence of the weak Bi-H bonds. It is also highly sensitive to air and light. The decomposition reaction is as follows:

2 BiH₃ → 2 Bi + 3 H₂

The low stability and high reactivity of this compound currently limit its practical applications, and it remains primarily a subject of academic and research interest for understanding fundamental chemical principles.

Logical Relationships in this compound's Properties

Conclusion

The electronic structure and bonding in this compound are heavily influenced by the relativistic effects on the heavy bismuth atom. These effects lead to a unique combination of properties, including a trigonal pyramidal geometry with an unusually acute bond angle, weak Bi-H bonds, and significant thermal instability. The synthesis of this compound is a challenging multi-step process that underscores its reactive nature. A thorough understanding of these fundamental characteristics is crucial for researchers and scientists working with heavy elements and exploring the frontiers of the periodic table.

References

- 1. In which of the fallowing molecule have large enthalpy of formation (∆Hf ) of in 15th group hydrides( EH3)A=NH3, B= PH3, C=AsH3, D= SbH3 E= BiH3 [infinitylearn.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Bismuth » properties of compounds [winter.group.shef.ac.uk]

- 6. Methylbismuth dichloride - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Discovery and History of Pnictogen Hydrides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history of the pnictogen hydrides, a group of compounds with profound significance in chemistry and various industrial applications. From the foundational discovery of ammonia (B1221849) to the elusive nature of bismuthine, this document provides a detailed account of their discovery, key scientific milestones, and the experimental methodologies that paved the way for our current understanding.

Introduction to Pnictogen Hydrides

Pnictogen hydrides are binary compounds containing a pnictogen element (Group 15 of the periodic table: nitrogen, phosphorus, arsenic, antimony, and bismuth) covalently bonded to hydrogen.[1] The general formula for the simplest pnictogen hydrides is EH₃, where E represents a pnictogen element.[1] These compounds exhibit a trend of decreasing stability as the atomic number of the pnictogen increases.[2] While ammonia (NH₃) is a cornerstone of the chemical industry, the heavier analogues are known for their toxicity and reactivity.[1]

The Discovery of Pnictogen Hydrides: A Historical Timeline

The exploration of pnictogen hydrides spans over two centuries, with each discovery marking a significant advancement in the field of chemistry.

-

1774: Ammonia (NH₃) - Joseph Priestley, an English chemist, is credited with the first isolation of ammonia, which he termed "alkaline air".[1][3]

-

1783: Phosphine (B1218219) (PH₃) - Philippe Gengembre, a French chemist, first prepared phosphine by reacting white phosphorus with an aqueous solution of potash.[4][5]

-

1775: Arsine (AsH₃) - Carl Wilhelm Scheele, a Swedish-German pharmaceutical chemist, was the first to synthesize arsine gas while investigating the properties of arsenic and its compounds.[6][7] He observed the formation of a garlic-smelling gas when arsenic trioxide was treated with zinc and an acid.[6]

-

1837: Stibine (SbH₃) - Lewis Thomson and C. Pfaff independently discovered stibine.[1][8] For a considerable time, its properties remained largely unknown due to the lack of a suitable synthesis method.[8]

-

1901: Improved Synthesis of Stibine - Alfred Stock, a German inorganic chemist, developed a much-improved method for synthesizing stibine, which allowed for a more thorough characterization of the gas.[8][9]

-

1961: this compound (BiH₃) - The heaviest of the simple pnictogen hydrides, this compound, was first synthesized by Erich Amberger through the low-temperature disproportionation of methylthis compound.[10] Its extreme instability made its characterization a significant challenge.[10]

Quantitative Data of Pnictogen Hydrides

The physical and chemical properties of pnictogen hydrides show clear periodic trends. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of Pnictogen Hydrides

| Property | Ammonia (NH₃) | Phosphine (PH₃) | Arsine (AsH₃) | Stibine (SbH₃) | This compound (BiH₃) |

| Molar Mass ( g/mol ) | 17.03 | 34.00 | 77.95 | 124.78 | 212.00 |

| Melting Point (°C) | -77.73[11] | -133[11] | -116.9[11] | -88[11] | N/A (decomposes) |

| Boiling Point (°C) | -33.34[11] | -87.7[11] | -62.5[11] | -18[11] | N/A (decomposes) |

| H-E-H Bond Angle (°) | 107.8[2] | 93.5[12] | 92[12] | 91.5[12] | 90.48[2] |

| E-H Bond Length (Å) | 1.017 | 1.419 | 1.519 | 1.707[8] | N/A |

Table 2: Thermodynamic Properties of Pnictogen Hydrides

| Property | Ammonia (NH₃) | Phosphine (PH₃) | Arsine (AsH₃) | Stibine (SbH₃) | This compound (BiH₃) |

| Standard Enthalpy of Formation (kJ/mol) | -46.2[12] | 9.3[12] | 172.2[12] | 142.8[12] | ~278 (unstable)[13] |

| E-H Bond Dissociation Energy (kJ/mol) | 391[11][12] | 322[11][12] | 247[12] | 255[11][12] | N/A |

Experimental Protocols for Key Discoveries

While detailed, step-by-step protocols from the 18th and 19th centuries are scarce, the fundamental experimental procedures can be reconstructed based on the available literature.

Synthesis of Arsine (Carl Wilhelm Scheele, 1775)

-

Objective: To produce a gaseous compound from arsenic trioxide.

-

Materials:

-

Arsenic trioxide (As₂O₃)

-

Zinc (Zn) filings or granules

-

An acid (likely nitric acid, as referenced in later works)

-

A reaction flask or retort

-

Tubing for gas collection

-

A vessel for collecting the gas over water

-

-

Procedure:

-

A quantity of arsenic trioxide was placed in the reaction flask.

-

Zinc metal was added to the flask.

-

Acid was carefully introduced to the flask, initiating the reaction.

-

The resulting gas (arsine) was collected by displacement of water.

-

The Marsh Test for Arsenic (James Marsh, 1836)

The Marsh test became a cornerstone of forensic toxicology for its high sensitivity in detecting arsenic.[14] The test involves the conversion of arsenic compounds to arsine gas, which is then decomposed by heat to form a metallic arsenic mirror.[15]

-

Objective: To detect the presence of arsenic in a sample.

-

Materials:

-

Sample suspected of containing arsenic

-

Arsenic-free zinc (Zn)

-

Dilute sulfuric acid (H₂SO₄)

-

A specialized glass apparatus (Marsh apparatus)

-

A heat source (e.g., Bunsen burner)

-

A cold porcelain surface

-

-

Procedure:

-

The sample is placed in the reaction flask of the Marsh apparatus with zinc and sulfuric acid.

-

If arsenic is present, it is reduced to arsine gas (AsH₃), which mixes with the hydrogen gas produced from the reaction of zinc and acid.

-

The gas mixture is passed through a heated glass tube.

-

The heat decomposes the arsine into elemental arsenic and hydrogen.

-

The arsenic deposits as a silvery-black mirror on a cold porcelain surface held in the flame.[16]

-

Synthesis of this compound (Erich Amberger, 1961)

The synthesis of this compound is significantly more challenging due to its thermal instability. The first successful synthesis involved the disproportionation of methylthis compound at low temperatures.[10]

-

Objective: To synthesize and isolate this compound.

-

Materials:

-

Methylbismuth dichloride (CH₃BiCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

-

Procedure:

-

Methylbismuth dichloride is reduced with lithium aluminum hydride to produce methylthis compound (CH₃BiH₂).[13]

-

The unstable methylthis compound is then allowed to disproportionate at low temperatures (around -45 °C) to yield this compound (BiH₃) and trimethylthis compound.[10][13] 3 CH₃BiH₂ → 2 BiH₃ + (CH₃)₃Bi

-

Conclusion

The discovery and study of pnictogen hydrides have been instrumental in the development of modern chemistry. From the industrial-scale production of ammonia that revolutionized agriculture and chemical manufacturing to the forensic application of arsine detection, these compounds have had a profound impact.[17] The ongoing investigation into the properties and synthesis of the heavier, more unstable pnictogen hydrides continues to push the boundaries of our understanding of chemical bonding and reactivity. This guide provides a foundational overview for researchers and professionals, highlighting the key historical discoveries and experimental methodologies that have shaped this important field of study.

References

- 1. Claude François Geoffroy - Wikipedia [en.wikipedia.org]

- 2. Pnictogen - Wikipedia [en.wikipedia.org]

- 3. Joseph Priestley - Wikipedia [en.wikipedia.org]

- 4. What is Bismuth? Definitions and Examples - Club Z! Tutoring [clubztutoring.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]

- 8. Stibine - Wikipedia [en.wikipedia.org]

- 9. Alfred Stock - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. grokipedia.com [grokipedia.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound [chemeurope.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Marsh test | Research Starters | EBSCO Research [ebsco.com]

- 16. youtube.com [youtube.com]

- 17. iai.int [iai.int]

A Technical Guide to the Thermodynamic Properties of Bismuth Trihydride (Bismuthine)

Audience: Researchers, scientists, and drug development professionals.

Bismuth trihydride (BiH₃), also known as bismuthine, is the heaviest pnictogen hydride and an analogue of ammonia.[1][2] It is a colorless gas characterized by its extreme thermal instability, decomposing to its constituent elements well below room temperature.[1][2][3] This inherent instability has made its experimental study challenging, with characterization often limited to spectroscopic methods on gas mixtures.[1][4] This guide provides a comprehensive overview of the known thermodynamic properties of bismuth trihydride, details relevant experimental protocols, and visualizes key chemical processes.

Core Thermodynamic and Physical Properties

The thermodynamic properties of bismuth trihydride are dictated by its weak Bi-H bonds. Compared to other Group 15 hydrides, BiH₃ has the lowest bond dissociation enthalpy, which accounts for its low thermal stability and its character as a strong reducing agent.[5][6]

Table 1: Key Thermodynamic and Physical Data for Bismuth Trihydride

| Property | Value | Notes |

| Standard Enthalpy of Formation (ΔHf°gas) | +278 kJ/mol (for 2 moles of BiH₃) | This value is derived from the reported enthalpy of the decomposition reaction (2 BiH₃ → 2 Bi + 3 H₂), which is -278 kJ/mol.[1] The positive formation enthalpy indicates the compound is thermodynamically unstable with respect to its elements. |

| Enthalpy of Vaporization (ΔHvap) | ~25.15 kJ/mol | [7][8][9] |

| Boiling Point | 16.8 °C (62.2 °F; 289.9 K) | This is an extrapolated value due to the compound's instability at this temperature.[1][2] |

| Melting Point | -108.0 °C (-162.4 °F; 165.15 K) | [10] |

| Molecular Weight / Molar Mass | 212.00 g/mol | [1][2] |

| Molecular Shape | Trigonal Pyramidal | [1][2] |

| H-Bi-H Bond Angle | 90.48° | This angle is very close to 90°, suggesting the use of nearly pure p-orbitals in bonding.[2][4] |

| Bond Dissociation Enthalpy Trend | NH₃ > PH₃ > AsH₃ > SbH₃ > BiH₃ | BiH₃ has the lowest bond energy in the series, leading to its instability.[5][6] |

Experimental Protocols

The extreme instability of this compound necessitates specialized, low-temperature experimental procedures for its synthesis and characterization.

The most effective method for preparing BiH₃ involves the disproportionation (redistribution) of methylthis compound (BiH₂Me) at low temperatures, such as -45 °C.[4] This is a two-step process:

-

Generation of Methylthis compound (BiH₂Me): The precursor, methylthis compound, which is also thermally unstable, is generated in situ via the reduction of methylbismuth dichloride (BiCl₂Me) using a strong reducing agent like lithium aluminium hydride (LiAlH₄).[1][2]

-

Disproportionation to this compound (BiH₃): The generated methylthis compound undergoes a redistribution reaction to yield bismuth trihydride and trimethylthis compound (BiMe₃).[1][2]

-

Reaction: 3 BiH₂Me → 2 BiH₃ + BiMe₃

-

Direct characterization is challenging. Most data has been obtained using high-resolution gas-phase spectroscopy.

-

Spectroscopic Analysis: this compound has been identified and characterized in mixtures using infrared (IR) and millimeter-wave spectroscopy.[1][4] These methods have been crucial in determining its molecular structure, including its pyramidal shape and bond angles.[4]

-

Marsh Test Analogue for Detection: A classic qualitative analysis method, the Marsh test for arsenic, can be adapted to detect BiH₃.[1][2] The protocol relies on thermal decomposition:

-

The gas suspected of containing BiH₃ is passed through a heated glass tube.

-

The unstable hydride decomposes, depositing a metallic "mirror" of elemental bismuth on the tube's inner surface.[1]

-

This bismuth deposit can be distinguished from arsenic and antimony mirrors by its unique chemical resistance; it does not dissolve in sodium hypochlorite (B82951) (NaOCl) or ammonium (B1175870) polysulfide, whereas arsenic and antimony deposits do.[1][2]

-

Key Process Visualizations

The following diagrams illustrate the core chemical processes associated with bismuth trihydride.

References

- 1. This compound [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. In which of the fallowing molecule have first lowest ( E-H) bond energy in 15th group hydridesA=NH3, B= PH3, C=AsH3, D= SbH3 E= BiH3 [infinitylearn.com]

- 6. smartachievers.online [smartachievers.online]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Bismuth hydride. | 18288-22-7 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Reactivity of Organobismuth(III) Compounds

Abstract

Organobismuth compounds have garnered significant interest in organic synthesis, materials science, and medicinal chemistry due to the unique properties of bismuth, including its low cost, low toxicity, and rich reactivity. This guide provides a comprehensive overview of the synthesis and reactivity of organobismuth(III) compounds. It details the primary synthetic methodologies, explores their structural characteristics, and examines their diverse applications as reagents and catalysts in various organic transformations, with a particular focus on C-C, C-N, and C-O bond-forming reactions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a practical resource for researchers in the field.

Introduction to Organobismuth Chemistry

Organobismuth chemistry involves the study of compounds containing a carbon-bismuth (C-Bi) bond. Bismuth, the heaviest stable element in Group 15, primarily exists in the +3 and +5 oxidation states. The chemistry of organobismuth compounds has developed significantly, driven by the principles of green chemistry, which favor the use of environmentally benign reagents. Bismuth and its derivatives are particularly attractive due to their low toxicity compared to other heavy metals like lead and mercury.

Organobismuth(III) compounds, the focus of this guide, are versatile reagents and catalysts. They exhibit Lewis acidic properties and are widely used in arylation reactions. While trialkylbismuth(III) compounds are often pyrophoric and unstable, triaryl derivatives are typically air-stable crystalline solids, making them more amenable to laboratory use.

Synthesis of Organobismuth(III) Compounds

Several general methodologies have been established for the synthesis of homoleptic and heteroleptic organobismuth(III) compounds.

Transmetalation with Organolithium and Grignard Reagents

The most common and versatile method for synthesizing triorganobismuth(III) compounds is the reaction of a bismuth(III) halide (typically BiCl₃) with an organolithium (RLi) or Grignard (RMgX) reagent. This method is widely applicable for preparing both trialkyl- and triarylbismuthines.

-

General Reaction:

-

BiCl₃ + 3 RLi → R₃Bi + 3 LiCl

-

BiCl₃ + 3 RMgX → R₃Bi + 3 MgXCl

-

This approach is exemplified by the standard synthesis of triphenylbismuth (B1683265) (BiPh₃) from bismuth trichloride (B1173362) and phenylmagnesium bromide.

Other Synthetic Routes

While transmetalation is dominant, other methods are also employed:

-

From Potassium Bismuthide (K₃Bi): An older method involves the reaction of K₃Bi with organic halides. This route is generally more difficult and results in lower yields.

-

K₃Bi + 3 RX → R₃Bi + 3 KX

-

-

Arylation of Bismuth(III) Carboxylates: Sodium tetraarylborate salts can serve as effective arylating agents for bismuth(III) carboxylates, providing a facile route to both symmetrical and unsymmetrical triarylbismuthines under mild conditions.

-

Redistribution Reactions: Asymmetric organobismuth compounds (RBiX₂ and R₂BiX) can be prepared via redistribution reactions between a triarylbismuth compound (Ar₃Bi) and a bismuth halide (BiX₃).

A significant challenge in synthesizing heteroleptic (mixed-substituent) triarylbismuthanes is the tendency for dismutation, a process of substituent scrambling. Careful selection of the electrophilic bismuth source and reaction conditions, such as using low concentrations, is crucial to suppress this side reaction.

Table 1: Representative Yields for the Synthesis of Triaryl Bismuth(III) Compounds

| Starting Materials | Arylating Reagent | Product | Solvent | Yield (%) | Reference |

| BiCl₃ | Phenylmagnesium Bromide | Triphenylbismuth | Toluene/THF | 91.7 | |

| BiCl₃ | o-Tolylmagnesium Bromide | Tri(o-tolyl)bismuth | Toluene | 92.8 | |

| BiCl₃ | Cyclopropylmagnesium Bromide | Tricyclopropylbismuth | N/A | High |

Reactivity of Organobismuth(III) Compounds

Organobismuth(III) compounds are valuable synthetic intermediates due to the versatile reactivity of the C-Bi bond.

Arylation Reactions

One of the most significant applications of triarylbismuth(III) compounds is in arylation reactions to form C-C, C-N, C-O, and C-S bonds. These transformations often require a metal co-catalyst, with copper and palladium being the most common.

-

C-N Bond Formation (N-Arylation): Triarylbismuth(III) reagents, in the presence of a copper(II) salt, can efficiently N-arylate amines. This reaction, pioneered by Barton, provides a mild and effective method for synthesizing arylamines.

-

C-C Bond Formation (Cross-Coupling): Triarylbismuthines serve as effective aryl group donors in palladium-catalyzed cross-coupling reactions with aryl halides and triflates. A key advantage is that all three aryl groups on the bismuth center can potentially be transferred, leading to high atom economy.

-

C-O and C-S Bond Formation: Similar copper- and palladium-catalyzed methodologies have been developed for the O-arylation of alcohols and phenols and the S-arylation of thiols.

Table 2: Examples of Metal-Catalyzed Arylation Reactions using Triarylbismuth(III) Reagents

| Reaction Type | Substrate | Bismuth Reagent | Catalyst | Product | Yield (%) | Reference |

| N-Arylation | Adamantane-containing amines | Iodobenzene (with Bi as aryl source implied) | CuI | N-Aryl adamantane (B196018) amines | 50-75 | |

| N-Arylation | Various amines | Aryl chlorides | Cu Nanoclusters | N-Aryl amines | Good | |

| C-C Coupling | Aryl Iodides | Triarylbismuths | Heterogeneous Pd | Biaryl Ketones | Good to Excellent | |

| C-C Coupling | Aryl Halides/Triflates | Tricyclopropylbismuth | Pd(PPh₃)₄ | Arylcyclopropanes | High |

Oxidation to Organobismuth(V) Compounds

Triarylbismuth(III) compounds can be readily oxidized by reagents like chlorine or bromine to form stable triarylbismuth(V) dihalides (Ar₃BiX₂). These pentavalent compounds are powerful arylating agents in their own right, often used for the arylation of enols, phenols, and amines under mild, neutral conditions.

Lewis Acid Catalysis

Due to the inert pair effect, organobismuth(III) compounds can function as mild Lewis acids, catalyzing a range of organic transformations. This has found application in reactions such as Michael additions, Knoevenagel condensations, and Biginelli reactions.

Experimental Protocols

Synthesis of Triphenylbismuth (Ph₃Bi) via Grignard Reaction

This protocol is adapted from established literature procedures. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether (or THF)

-

Bismuth(III) chloride (BiCl₃)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a small crystal of iodine.

-

Gently heat the flask to sublime the iodine, which activates the magnesium surface.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and begins to reflux.

-

Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Reaction with Bismuth Trichloride:

-

Cool the Grignard reagent solution to room temperature.

-

In a separate flask, prepare a suspension of anhydrous bismuth(III) chloride in anhydrous diethyl ether.

-

Slowly add the BiCl₃ suspension to the stirred Grignard reagent.

-

Stir the resulting mixture at room temperature for 12-15 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and carefully hydrolyze it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from hot ethanol (B145695) or diethyl ether to yield triphenylbismuth as colorless crystals.

-

Expected Yield: 85-92%.

-

General Protocol for Copper-Catalyzed N-Arylation of an Amine

Materials:

-

Triarylbismuth reagent (e.g., Triphenylbismuth)

-

Amine substrate

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask under an inert atmosphere, add the amine, the triarylbismuth reagent (typically 0.3-0.5 equivalents relative to the amine), and copper(II) acetate (catalytic amount, e.g., 10 mol%).

-

Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-arylated amine.

Visualizations of Key Pathways

Synthesis of Triorganobismuth(III) Compounds

Caption: General synthesis of triorganobismuth(III) compounds via transmetalation.

Catalytic Cycle for Copper-Promoted N-Arylation

Caption: Simplified catalytic cycle for copper-promoted N-arylation with Ar₃Bi.

Oxidation and Subsequent Arylation Workflow

Caption: Workflow showing oxidation of Bi(III) to Bi(V) for use in arylation.

Conclusion and Future Outlook

Organobismuth(III) compounds are established as highly valuable and versatile reagents in modern organic synthesis. Their low toxicity, air stability (for aryl derivatives), and unique reactivity make them attractive alternatives to other organometallic reagents. The ability to participate in a wide array of catalytic and stoichiometric transformations, particularly in the formation of carbon-heteroatom and carbon-carbon bonds, underscores their importance. Future research will likely focus on expanding the scope of their catalytic applications, developing more efficient and selective transformations, and exploring their potential in asymmetric synthesis and the development of novel pharmaceuticals and functional materials. The principles of green chemistry will continue to be a major driving force in the advancement of organobismuth chemistry.

An In-depth Technical Guide to the Properties of Pentavalent Organobismuth Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentavalent organobismuth compounds, characterized by a bismuth atom in the +5 oxidation state, have emerged as a fascinating and increasingly important class of organometallic reagents. Their unique reactivity, relatively low toxicity compared to other heavy metals, and diverse applications in organic synthesis and medicinal chemistry have garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the core properties of pentavalent organobismuth compounds, with a focus on their structure, stability, reactivity, and biological activities. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of these versatile compounds.

Core Properties of Pentavalent Organobismuth Compounds

Structure and Bonding

The geometry of pentavalent organobismuth compounds is typically trigonal bipyramidal or square pyramidal. The nature of the organic and inorganic ligands attached to the bismuth center plays a crucial role in determining the final structure.[1] For instance, homoleptic compounds of the type Ar₅Bi generally adopt square pyramidal structures.[1] The iconic pentaphenylbismuth ([Bi(Ph)₅]), for example, exhibits a square pyramidal geometry in the solid state.

The bonding in these hypervalent compounds involves three-center, four-electron (3c-4e) bonds for the axial ligands in a trigonal bipyramidal geometry. The Bi-C bonds are generally weaker than those in their lighter Group 15 counterparts (P, As, Sb), which contributes to their characteristic reactivity.[1]

Stability

The thermal stability of pentavalent organobismuth compounds (R₅Bi) is generally lower than that of their arsenic (R₅As) and antimony (R₅Sb) analogs, following the trend As > Sb > Bi.[1] Aryl-substituted compounds are notably more stable than their alkyl counterparts. For example, pentamethylbismuth (B12692907) (Me₅Bi) is highly unstable and decomposes explosively at temperatures as low as 20°C.[1] In contrast, aryl derivatives can often be isolated and handled under normal laboratory conditions. The stability is also influenced by the electronic nature of the aryl substituents; electron-withdrawing groups tend to increase the stability of the compound.

Data Presentation: Structural and Physical Properties

To provide a clear and comparative overview, the following tables summarize key quantitative data for selected pentavalent organobismuth compounds.

| Compound | Geometry | Bi-C (equatorial) (Å) | Bi-C (axial) (Å) | Bi-X (axial) (Å) | C-Bi-C (equatorial) (°) | X-Bi-X (axial) (°) | Reference |

| Triphenylbismuth (B1683265) Dichloride | Trigonal Bipyramidal | 2.187(10)–2.212(13) | - | 2.53(1)–2.59(1) | 360.6 (sum) | 175.1(5) | [2] |

| Triphenylbismuth Difluoride | Trigonal Bipyramidal | 2.10(3)–2.22(2) | - | 2.53(1)–2.59(1) | - | 175.1(5) | |

| Triphenylbismuth Bis(salicylate) | Distorted Pentagonal Bipyramidal | 2.187(10)–2.212(13) | - | 2.275(8), 2.295(8) | - | 172.2(3) | [2] |

| Compound | Decomposition Temperature (°C) | Comments | Reference |

| Pentamethylbismuth (Me₅Bi) | 20 (explosive) | Highly unstable alkyl derivative. | [1] |

| Triphenylbismuth Diacetate | ~170 (decomposes) | Aryl derivative with carboxylate ligands. | [3] |

| Triphenylbismuth Dichloride | 146 - 147 (Melting Point) | Stable crystalline solid. | [4] |

Reactivity and Applications in Organic Synthesis

Pentavalent organobismuth reagents are powerful tools in organic synthesis, primarily utilized as oxidizing agents and for aryl group transfer reactions.

Oxidation Reactions

Organobismuth(V) compounds are potent oxidants capable of converting a wide range of functional groups.[1] For instance, they can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. They are also effective in the cleavage of glycols.[1] Reagents such as triphenylbismuth carbonate (Ph₃BiCO₃) and bis(tert-butylperoxy)triphenylbismuth (Ph₃Bi(OOtBu)₂) have been successfully employed for the oxidation of alcohols, thiols, phenols, and phosphines.[1] The reactivity can be tuned by modifying the electronic properties of the aryl ligands, with electron-withdrawing substituents generally leading to more powerful oxidizing agents.

Arylation Reactions

One of the most significant applications of pentavalent organobismuth compounds is in C-, N-, and O-arylation reactions. These reagents serve as efficient sources of aryl groups for the formation of new carbon-carbon and carbon-heteroatom bonds. The arylation of phenols, amines, and enolates has been extensively studied. Copper-catalyzed arylation reactions using triarylbismuth(V) diacetates have proven to be a particularly mild and efficient method for the N-arylation of amines and O-arylation of phenols.

Experimental Protocols

Synthesis of Triphenylbismuth Dichloride

Materials:

-

Triphenylbismuth (Ph₃Bi)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether

Procedure:

-

A solution of triphenylbismuth in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C using an ice bath.

-

A solution of sulfuryl chloride in anhydrous diethyl ether is added dropwise to the stirred solution of triphenylbismuth over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting white precipitate of triphenylbismuth dichloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Oxidation of a Secondary Alcohol to a Ketone using Triphenylbismuth Carbonate

Materials:

-

Secondary alcohol (e.g., benzhydrol)

-

Triphenylbismuth carbonate (Ph₃BiCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the secondary alcohol in dichloromethane, a stoichiometric amount of triphenylbismuth carbonate is added.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion of the reaction, the mixture is filtered to remove the insoluble bismuth(III) byproducts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure ketone.

Mandatory Visualizations

Biological Properties and Drug Development Potential

The interest in pentavalent organobismuth compounds extends into the realm of medicinal chemistry and drug development. Several studies have highlighted their potential as anticancer and antimicrobial agents. The cytotoxicity of these compounds is often linked to their ability to induce apoptosis and generate reactive oxygen species (ROS) within cells.[5]

Cytotoxicity and Anticancer Activity

A number of organobismuth(V) compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the disruption of mitochondrial function and the induction of oxidative stress. The lipophilicity and structural features of the ligands play a crucial role in the biological activity, influencing cellular uptake and interaction with intracellular targets.[6]

| Compound | Cell Line | IC₅₀ (µM) | Comments | Reference |

| Bismuth diethyldithiocarbamate | MCF-7 | <10 | Induces apoptosis via the intrinsic pathway. | |

| Tris[2-(N,N-dimethylaminomethyl)phenyl]bismuthane (TDPBi) | Bovine Aortic Endothelial Cells | Potent | Selective cytotoxicity towards vascular endothelial cells. | [7] |

| Biologically synthesized Bi Nanoparticles | HT-29 | 28.7 ± 1.4 µg/ml | Induces late apoptosis/necrosis independent of caspase-3. | [8] |

Toxicity Profile

While generally considered less toxic than other heavy metals, the toxicity of organobismuth compounds is an important consideration for their potential therapeutic applications. The toxicity is highly dependent on the specific structure of the compound. For instance, the organic ligands can significantly influence the bioavailability and intracellular distribution of the bismuth ion. Acute toxicity studies in animal models have been conducted for some compounds, but more extensive in vivo toxicological data is needed for a comprehensive risk assessment. It has been noted that the cytotoxicity of certain organobismuth compounds can be diminished by replacing the bismuth atom with antimony, suggesting a key role for the bismuth center in the toxic mechanism.[9] For elemental bismuth, the oral LD50 in rats is greater than 2,000 mg/kg, indicating low acute toxicity.[10] However, specific organobismuth compounds may exhibit different toxicity profiles.

Conclusion

Pentavalent organobismuth compounds represent a versatile and powerful class of reagents with significant potential in both synthetic and medicinal chemistry. Their unique structural features, predictable reactivity, and tunable properties make them valuable tools for the construction of complex organic molecules and the development of novel therapeutic agents. Further research into the detailed mechanisms of their biological activity and the development of more efficient and selective catalytic systems will undoubtedly continue to expand the utility of these remarkable compounds. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of pentavalent organobismuth chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triphenylthis compound - Wikipedia [en.wikipedia.org]

- 8. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]

- 10. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Relativistic Effects in Heavy p-Block Element Hydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemistry of heavy p-block elements is profoundly influenced by relativistic effects, a consequence of the high nuclear charge and the resulting high velocities of core electrons. These effects lead to significant deviations from the periodic trends observed in lighter elements, impacting molecular structure, stability, and reactivity. This technical guide provides a comprehensive overview of relativistic effects in the hydrides of heavy p-block elements, specifically thallium (Tl), lead (Pb), bismuth (Bi), and polonium (Po). Understanding these phenomena is crucial for researchers in various fields, including inorganic chemistry, materials science, and computational chemistry, and can offer insights for drug development professionals exploring the properties of heavy-element-containing compounds.

Relativistic effects are broadly categorized into two main types: scalar relativistic effects and spin-orbit coupling. Scalar effects arise from the relativistic mass increase of electrons, leading to the contraction of s and p orbitals (direct relativistic effect) and the expansion of d and f orbitals (indirect relativistic effect). Spin-orbit coupling is the interaction between an electron's spin and its orbital angular momentum, which becomes increasingly significant for heavier elements and leads to the splitting of energy levels. A well-known consequence of these effects in heavy p-block elements is the inert pair effect , which describes the tendency of the outermost s-electrons to remain uninvolved in bonding.[1]

This guide will delve into the synthesis, characterization, and theoretical understanding of TlH, PbH₂, BiH₃, and PoH₂, with a focus on how relativistic effects dictate their properties.

Data Presentation: A Comparative Analysis

The influence of relativistic effects on the molecular properties of heavy p-block hydrides is evident in their bond lengths, bond angles, dissociation energies, and vibrational frequencies. The following tables summarize the available quantitative data for TlH, PbH₂, BiH₃, and PoH₂, providing a basis for comparison and understanding the trends driven by relativity.

| Hydride | Bond Length (Å) | Bond Angle (°) | Bond Dissociation Energy (kJ/mol) |

| TlH | 1.87 (experimental)[2] | - | 188 ± 8[3] |

| PbH₂ | 1.73 (for PbH₄)[4][5] | ~90-109.5 (predicted) | Not available |

| BiH₃ | 1.7882 (experimental)[2] | 90.320 (experimental)[2] | Not available |

| PoH₂ | Not available | Bent (predicted) | Not available |

Table 1: Molecular Geometry and Bond Dissociation Energies. The bond length of PbH₄ is provided as a reference for the Pb-H bond. The bond angle for PbH₂ is predicted to be between that of a purely p-orbital bonded molecule (~90°) and a fully sp³ hybridized one (109.5°). The bent structure of PoH₂ is a theoretical prediction.

| Hydride | Enthalpy of Formation (kJ/mol) | Vibrational Frequencies (cm⁻¹) |

| TlH | Not available | Not available |

| PbH₂ | Not available | Not available |

| BiH₃ | +139 (for the decomposition of BiH₃)[6] | ν₁/ν₃: 1733.25/1734.47, ν₂/ν₄: 726.70/751.24[2] |

| PoH₂ | +137[7] | Po-H stretch: ~1850 (predicted)[7] |

Table 2: Thermodynamic Stability and Vibrational Frequencies. The enthalpy of formation for BiH₃ is given for the decomposition into its constituent elements. The vibrational frequencies for BiH₃ are experimental values, while the stretching frequency for PoH₂ is a theoretical prediction.

Experimental Protocols

The synthesis and characterization of heavy p-block hydrides are challenging due to their inherent instability. The following sections provide an overview of the methodologies employed.

Synthesis of Thallium Hydride (TlH) via Matrix Isolation

Thallium hydride is typically studied in the gas phase or trapped in inert gas matrices at cryogenic temperatures due to its instability in bulk.[8]

Methodology:

-

Generation of Thallium Atoms: Thallium metal is placed in a Knudsen cell and heated to a temperature sufficient to generate a vapor of Tl atoms.

-

Matrix Gas Preparation: A mixture of a noble gas (e.g., argon or neon) and a hydrogen source (e.g., H₂) is prepared.

-

Co-deposition: The thallium vapor and the matrix gas mixture are co-deposited onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically 4-10 K) by a closed-cycle helium cryostat.

-

In-situ Analysis: The matrix-isolated species are then characterized spectroscopically, primarily through infrared (IR) spectroscopy, to identify the vibrational modes of the Tl-H bond.

Synthesis of Plumbane (B1204880) (PbH₄) via Laser Ablation

Plumbane is an extremely unstable gas. Laser ablation provides a method to generate and study it in situ.[4]

Methodology:

-

Target Preparation: A solid lead target is placed in a vacuum chamber.

-

Hydrogen Source: A carrier gas, typically a mixture of an inert gas like argon and hydrogen (H₂), is introduced into the chamber.

-

Laser Ablation: A high-power pulsed laser is focused onto the lead target. The intense laser pulses ablate the lead surface, creating a plasma of lead atoms and ions.

-

Reaction and Detection: The ablated lead species react with the hydrogen in the carrier gas to form plumbane and other lead hydrides. The products are then typically analyzed using mass spectrometry or matrix isolation infrared spectroscopy.

Synthesis of Bismuthine (BiH₃)

This compound is a highly unstable gas that decomposes well below 0 °C.[9] A common laboratory synthesis involves the redistribution of a methylthis compound precursor.

Methodology:

-

Preparation of Methylbismuth Dichloride (CH₃BiCl₂): This precursor is synthesized in a two-step process starting from diphenylbismuth chloride. First, diphenylbismuth chloride is methylated using a Grignard reagent like methylmagnesium chloride to form methyldiphenylthis compound. Subsequently, treatment with hydrogen chloride cleaves the two phenyl-bismuth bonds to yield methylbismuth dichloride.[10]

-

Reduction to Methylthis compound (CH₃BiH₂): The methylbismuth dichloride is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), at low temperatures to produce the thermally unstable methylthis compound.[9]

-

Redistribution to this compound (BiH₃): The methylthis compound undergoes a redistribution reaction at low temperatures (around -45 °C) to yield this compound, along with trimethylthis compound as a byproduct.[6][11] 3 CH₃BiH₂ → 2 BiH₃ + (CH₃)₃Bi

-

Characterization: The produced this compound is typically characterized in the gas phase using high-resolution infrared and millimeter-wave spectroscopy.[11]

Synthesis of Polonium Hydride (PoH₂)

Due to the intense radioactivity of polonium, PoH₂ has only been prepared and studied at tracer levels.[12]

Methodology:

-

Preparation of Polonium Source: A magnesium foil is plated with a small, known quantity of a polonium isotope (e.g., ²¹⁰Po).

-

Reaction: The polonium-plated magnesium foil is reacted with dilute hydrochloric acid. The nascent hydrogen produced in the reaction reacts with the polonium atoms to form volatile polonium hydride.

-

Detection: The gaseous PoH₂ is then transported in a carrier gas stream to a detector, typically a radiation detector, to confirm its formation and study its properties.

Mandatory Visualization: The Impact of Relativistic Effects

Relativistic effects, particularly spin-orbit coupling, have a profound impact on the electronic structure and, consequently, the molecular properties of heavy p-block element hydrides. These effects can be visualized through logical diagrams that illustrate their influence on orbital energies and molecular geometry.

The diagram above illustrates how relativistic effects modify the energies of the valence s and p orbitals in a heavy p-block element. The scalar relativistic effect causes a contraction and stabilization of both the ns and np orbitals. Subsequently, spin-orbit coupling splits the np orbital into two levels: the np₁/₂ orbital, which is further stabilized, and the np₃/₂ orbital, which is destabilized. This splitting is crucial in determining the bonding characteristics of the hydrides.

This simplified molecular orbital (MO) diagram for a hypothetical heavy p-block monohydride (like TlH) illustrates the consequences of the orbital energy shifts. The stabilized 6s orbital is less available for bonding, contributing to the inert pair effect and forming a largely non-bonding molecular orbital. The bonding primarily involves the interaction of the heavy atom's 6p₁/₂ orbital with the hydrogen 1s orbital to form a σ bonding and a σ* antibonding orbital. The significant energy separation between the 6p₁/₂ and 6p₃/₂ orbitals due to spin-orbit coupling influences the extent of p-orbital participation in bonding.

Conclusion

Relativistic effects are not mere theoretical curiosities but are essential for a predictive understanding of the chemistry of heavy p-block element hydrides. The stabilization of s and p₁/₂ orbitals, coupled with the destabilization of p₃/₂ orbitals, dictates the geometry, stability, and reactivity of these compounds. The inherent instability of these hydrides presents significant experimental challenges, often limiting their study to gas-phase or matrix-isolation conditions. For researchers, a thorough grasp of these relativistic phenomena is indispensable for designing new synthetic routes, interpreting spectroscopic data, and developing accurate computational models. For professionals in drug development, while these simple hydrides are not drug candidates, understanding the profound impact of heavy elements on molecular properties is crucial when considering heavy-element-containing pharmaceuticals or diagnostic agents, where relativistic effects can influence binding affinities, reaction mechanisms, and spectroscopic signatures. Continued research, combining advanced experimental techniques with high-level theoretical calculations, will be key to further unraveling the intricate interplay of relativity in the fascinating chemistry of the heaviest elements.

References

- 1. Methylbismuth: an organometallic bismuthinidene biradical - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. iris.cnr.it [iris.cnr.it]

- 4. [2204.02751] Influence of spin-orbit coupling on chemical bonding [ar5iv.labs.arxiv.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Methylbismuth dichloride - Wikipedia [en.wikipedia.org]

- 11. vibrational frequencies [cup.uni-muenchen.de]

- 12. Molecular vibration - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Gas-Phase Chemistry of Unstable Hydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unstable hydrides are a class of highly reactive molecules that play a crucial, albeit transient, role in a vast array of chemical processes. Their fleeting existence, often on the order of microseconds or less, makes their study a formidable challenge. However, understanding their gas-phase chemistry is paramount for elucidating reaction mechanisms in diverse fields, from atmospheric and combustion chemistry to catalysis and materials science. For professionals in drug development, insights into the fundamental interactions of these species can inform the design of novel synthetic pathways and the understanding of metabolic processes. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the gas-phase chemistry of unstable hydrides.

I. Thermochemical Properties of Unstable Hydrides

The reactivity of unstable hydrides is intrinsically linked to their thermochemical properties. Key parameters such as bond dissociation energy (BDE), heat of formation, and gas-phase acidity dictate their stability and the types of reactions they are likely to undergo.

Data Presentation: Thermochemical Data

The following tables summarize key thermochemical data for a selection of unstable hydrides. These values have been compiled from various sources, including the NIST Chemistry WebBook and peer-reviewed literature.[1][2][3]

Table 1: Bond Dissociation Energies (BDEs) of Selected Unstable Hydrides

| Hydride | Bond | BDE (kJ/mol at 298 K) |

| Methylidyne (CH) | C-H | 339 |

| Methylene (CH₂) | H-CH | 423 |

| Silylene (SiH₂) | H-SiH | 289 |

| Germylene (GeH₂) | H-GeH | 268 |

| Phosphinidene (PH) | P-H | 310 |

| Arsanylidene (AsH) | As-H | 264 |

| Hydroxyl Radical (OH) | O-H | 497.1 |

| Thiol Radical (SH) | S-H | 344 |

Note: BDE values can vary depending on the experimental or computational method used for their determination.[4]

Table 2: Heats of Formation (ΔfH°) of Selected Unstable Hydrides

| Hydride | Formula | ΔfH° (kJ/mol at 298 K) |

| Methylidyne | CH | 596.3 |

| Methylene | CH₂ | 385.2 |

| Silylene | SiH₂ | 273.2 |

| Germylene | GeH₂ | 297 |

| Phosphinidene | PH | 239.3 |

| Arsanylidene | AsH | 222 |

| Hydroxyl Radical | OH | 39.0 |

| Thiol Radical | SH | 143.1 |

Source: NIST Chemistry WebBook and cited literature.[1][5]

Table 3: Gas-Phase Acidities (ΔacidG°) of Selected Unstable Hydrides

| Hydride | Formula | ΔacidG° (kJ/mol at 298 K) |

| Water | H₂O | 1606 |

| Hydrogen Sulfide | H₂S | 1441 |

| Ammonia (B1221849) | NH₃ | 1657 |

| Phosphine | PH₃ | 1500 |

| Methane (B114726) | CH₄ | 1743 |

| Silane | SiH₄ | 1529 |

Note: Gas-phase acidity refers to the Gibbs free energy change for the deprotonation reaction in the gas phase.

II. Experimental Protocols for Studying Unstable Hydrides in the Gas Phase

The study of unstable hydrides necessitates specialized experimental techniques capable of generating and probing these transient species in a controlled environment. This section details the methodologies for three key experimental approaches.

Flow-Tube Reactors

Flow-tube reactors are versatile instruments for studying the kinetics of gas-phase reactions at low pressures. A carrier gas, typically helium or argon, flows through a tube, and the unstable hydride and a reactant are introduced at different points along the tube. The reaction time is determined by the flow velocity and the distance between the injection points and the detector.

Experimental Protocol for a Typical Flow-Tube Experiment:

-

Generation of Unstable Hydrides: Unstable hydrides are often generated in situ within the flow tube. Common methods include:

-

Microwave Discharge: A precursor gas is passed through a microwave discharge to induce fragmentation and create the desired hydride. For example, a dilute mixture of methane in argon can be used to generate methylidyne (CH) radicals.

-

Photolysis: A precursor molecule is irradiated with a laser of a specific wavelength to induce phot-dissociation. For instance, the photolysis of ammonia (NH₃) can produce amidogen (B1220875) (NH₂) radicals.[6]

-

-

Introduction of Reactants: The reactant gas is introduced into the main flow through a movable or a series of fixed inlets. This allows for the variation of the reaction time.

-

Detection: The concentration of the unstable hydride is monitored at a fixed point downstream of the reaction zone. Common detection methods include:

-

Laser-Induced Fluorescence (LIF): A laser excites the hydride to a higher electronic state, and the resulting fluorescence is detected. This technique is highly sensitive and species-specific.

-

Mass Spectrometry: The gas mixture is sampled through a pinhole into a mass spectrometer, where the hydrides are ionized and detected based on their mass-to-charge ratio.[7]

-

-

Kinetic Analysis: By measuring the decay of the hydride concentration as a function of the reactant concentration or the reaction time, the rate constant for the reaction can be determined.[8]

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for the direct detection and characterization of unstable hydrides. Several specialized mass spectrometric techniques have been developed for this purpose.

a) Pulsed Laser Photolysis with Mass Spectrometric Detection:

This technique combines the generation of unstable hydrides by laser photolysis with their sensitive detection by mass spectrometry.

Experimental Protocol:

-

Sample Introduction: A precursor gas is introduced into a high-vacuum chamber, often as a pulsed molecular beam to cool the molecules and simplify the resulting spectra.

-

Photolysis: A pulsed laser beam intersects the molecular beam, photolyzing the precursor and generating the unstable hydride.

-

Ionization: A second pulsed laser or an electron beam ionizes the species in the interaction region. The timing between the photolysis and ionization pulses can be varied to study the temporal evolution of the hydrides.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight, quadrupole) and detected.

b) Neutralization-Reionization Mass Spectrometry (NRMS):

NRMS is a unique technique that allows for the study of neutral, unstable species by first neutralizing a corresponding ion beam, allowing the neutral to exist for a short period, and then reionizing it for detection.

Experimental Protocol:

-

Ion Generation and Selection: The desired hydride cation or anion is generated in an ion source and mass-selected.

-

Neutralization: The ion beam is passed through a collision cell containing a neutral gas (e.g., Xe, O₂). Charge exchange reactions neutralize the ions.

-

Drift Region: The now-neutral, unstable hydrides travel through a field-free region.